[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate
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Overview
Description
[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple methoxy groups, hydroxyl group, and a benzoate ester moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds and cyclic ethers. Key steps in the synthesis may involve:
Formation of the tetracyclic core: This can be achieved through cyclization reactions involving substituted aromatic compounds and cyclic ethers under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Hydroxylation: Introduction of the hydroxyl group through selective oxidation reactions.
Esterification: Formation of the benzoate ester using benzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂), nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Pharmaceuticals: Intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(8R,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate .
- [(8R,9S,10S,11S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-11-[(E)-3-phenylprop-2-enoyl]oxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate .
Uniqueness
The unique combination of methoxy groups, hydroxyl group, and benzoate ester in [(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate distinguishes it from other similar compounds
Properties
Molecular Formula |
C30H32O9 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16?,28?,30-/m0/s1 |
InChI Key |
OFDWKHIQKPKRKY-LGBGGDCQSA-N |
Isomeric SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Origin of Product |
United States |
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